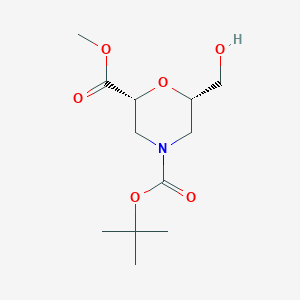
tert-Butyl ((1R,2S)-2-phenylcyclopropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(2S)-2-phenylcyclopropyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a phenyl group, and a cyclopropyl ring. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1R,2S)-2-phenylcyclopropyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopropylamine derivative. One common method involves the use of tert-butyl chloroformate and (2S)-2-phenylcyclopropylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(2S)-2-phenylcyclopropyl]carbamate can undergo oxidation reactions, typically involving the phenyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, targeting the carbamate group.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Phenyl derivatives with oxidized functional groups.
Reduction: Amines and alcohols.
Substitution: Substituted carbamates and ureas.
Scientific Research Applications
Chemistry: tert-Butyl N-[(2S)-2-phenylcyclopropyl]carbamate is used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of functional groups during multi-step organic synthesis.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. It serves as a model compound for understanding the behavior of carbamate derivatives in biological systems.
Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and prodrugs. Its stability and reactivity make it a valuable tool in medicinal chemistry.
Industry: In the industrial sector, tert-Butyl ((1R,2S)-2-phenylcyclopropyl)carbamate is used in the synthesis of specialty chemicals and advanced materials. It is also employed in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl ((1R,2S)-2-phenylcyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The phenyl and cyclopropyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- tert-Butyl N-[(2S)-2-phenylcyclopropyl]carbamate
- tert-Butyl N-[(2S)-2-(4-aminophenyl)cyclopropyl]carbamate
- tert-Butyl N-[(2S)-2-(4-methoxyphenyl)cyclopropyl]carbamate
Comparison:
- tert-Butyl N-[(2S)-2-phenylcyclopropyl]carbamate is unique due to its specific combination of tert-butyl, phenyl, and cyclopropyl groups, which confer distinct chemical and biological properties.
- tert-Butyl N-[(2S)-2-(4-aminophenyl)cyclopropyl]carbamate has an additional amino group, making it more reactive in nucleophilic substitution reactions.
- tert-Butyl N-[(2S)-2-(4-methoxyphenyl)cyclopropyl]carbamate contains a methoxy group, which can influence its electronic properties and reactivity.
Properties
CAS No. |
1237494-95-9; 185256-47-7 |
|---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.311 |
IUPAC Name |
tert-butyl N-[(2S)-2-phenylcyclopropyl]carbamate |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-12-9-11(12)10-7-5-4-6-8-10/h4-8,11-12H,9H2,1-3H3,(H,15,16)/t11-,12?/m0/s1 |
InChI Key |
MBZAGPLGLMIZOL-PXYINDEMSA-N |
SMILES |
CC(C)(C)OC(=O)NC1CC1C2=CC=CC=C2 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2823087.png)
![N-(4-((2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide](/img/structure/B2823090.png)

![[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2823093.png)

![3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-2-[(methoxyimino)methyl]acrylonitrile](/img/structure/B2823095.png)


![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2823098.png)
![N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide](/img/structure/B2823101.png)


![2-(4-Fluorophenyl)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2823108.png)

